2-{[4-(4-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-1-(4-methylpiperazin-1-yl)ethanone
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Overview
Description
2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a unique combination of functional groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE typically involves multiple steps. One common method includes the reaction of 4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidine-2-thiol with 1-(4-methylpiperazin-1-yl)ethanone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a suitable solvent, like dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
For large-scale production, the synthesis process is optimized to ensure high yield and purity. Industrial methods often involve continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Alkyl halides in the presence of a base like potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- **2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE
- 4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDINE-2-THIOL
- 1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE
Uniqueness
What sets 2-{[4-(4-METHOXYPHENYL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(4-METHYLPIPERAZIN-1-YL)ETHAN-1-ONE apart is its unique combination of functional groups, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, from drug development to material science.
Properties
Molecular Formula |
C19H21F3N4O2S |
---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-1-(4-methylpiperazin-1-yl)ethanone |
InChI |
InChI=1S/C19H21F3N4O2S/c1-25-7-9-26(10-8-25)17(27)12-29-18-23-15(11-16(24-18)19(20,21)22)13-3-5-14(28-2)6-4-13/h3-6,11H,7-10,12H2,1-2H3 |
InChI Key |
WEMKLWRJUKJEJA-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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